molecular formula C16H29ClN2O4 B6295124 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride CAS No. 2388515-31-7

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride

Cat. No.: B6295124
CAS No.: 2388515-31-7
M. Wt: 348.9 g/mol
InChI Key: YNHRTBUUVIGRET-UHFFFAOYSA-N
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Description

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride is a spirocyclic chemical intermediate critical for the synthesis of novel therapeutic agents. Its primary research value lies in its role as a key building block for potent and selective inhibitors of tryptophan hydroxylase 1 (TPH1) . TPH1 is the enzyme responsible for the rate-limiting step of serotonin biosynthesis in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract . As a protected diazaspiro[4.5]decane scaffold, this compound enables medicinal chemistry research aimed at modulating peripheral serotonin levels without affecting the central nervous system, as serotonin cannot cross the blood-brain barrier . This mechanism is being investigated for a wide range of conditions associated with dysregulated peripheral serotonin signaling, including gastrointestinal disorders, cardiovascular diseases, pulmonary hypertension, osteoporosis, and various metabolic and inflammatory diseases . The hydrochloride salt form is provided to ensure improved stability and handling for research applications. This compound is intended for use as a sophisticated synthetic intermediate in pharmaceutical development and chemical biology research.

Properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHRTBUUVIGRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Domino Coupling

A foundational approach for diazaspiro[4.5]decane scaffolds involves palladium-catalyzed domino reactions. Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)2\text{Pd(OAc)}_2-PPh3\text{PPh}_3 to form three carbon–carbon bonds in a single step. This method achieves regioselective C–C coupling and spiroannulation, producing diazaspiro[4.5]decane derivatives with exocyclic double bonds. While the original study focuses on unsubstituted systems, adapting this protocol by substituting yne-en-ynes with tert-butyl and ethyl ester precursors could yield the target spirocyclic intermediate.

Key Conditions :

  • Catalyst: Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%), PPh3\text{PPh}_3 (10 mol%)

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 60–75% for analogous structures.

Protective Group Strategies for Ester Functionalization

Tert-Butyl and Ethyl Ester Installation

The tert-butyl and ethyl carboxylate groups are introduced via protective group chemistry. A Chinese patent (CN102070634A) details a method for synthesizing 1,7-diazaspiro[4.5]decane derivatives using Boc (tert-butyloxycarbonyl) and ethyl ester protections. The process involves:

  • Cyclization : Reacting a piperidine precursor with ethyl bromoacetate under basic conditions to form the spirocyclic core.

  • Protection : Sequential Boc protection of the secondary amine using di-tert-butyl dicarbonate.

Optimization Insights :

  • Sodium hydride in anhydrous tetrahydrofuran (THF) ensures efficient alkoxycarbonylation.

  • Ethyl bromoacetate is added dropwise at 0°C to prevent side reactions.

Multi-Step Synthesis via Hydrogenation and Cyclization

Four-Step Synthesis from Cyano Precursors

A related synthesis for tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CN111574537B) provides a template for multi-step strategies:

  • Alkylation : Compound 1 (tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate) reacts with ethyl bromoacetate in THF using NaH to yield compound 2.

  • Hydrogenation : Raney nickel catalyzes cyano reduction to amine (compound 3).

  • Cyclization : Sodium ethoxide in ethanol promotes ring closure (compound 4).

  • Amide Reduction : Borane-dimethyl sulfide complex reduces amides to amines (compound 5).

Adaptation for Target Compound :

  • Replacing the oxa (oxygen) with a second nitrogen atom would adjust the spirocyclic ring system.

  • Final hydrochloride salt formation involves treating the free base with HCl in dioxane.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base (8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate) is converted to its hydrochloride salt via:

  • Protonation : Dissolving the free base in anhydrous ether and adding concentrated HCl dropwise at 0°C.

  • Precipitation : Filtering the hydrochloride salt and washing with cold ether.

  • Recrystallization : Using ethanol/water mixtures to enhance purity.

Critical Parameters :

  • Stoichiometric HCl addition ensures complete protonation without decomposition.

  • Low-temperature workup prevents ester hydrolysis.

Comparative Analysis of Synthetic Routes

Method Steps Yield Key Advantages Limitations
Pd-Catalyzed Domino160–75%High atom economy, minimal purificationLimited substrate scope for esters
Protective Group2–370–85%Scalable, high regioselectivitySensitive to moisture and temperature
Multi-Step Synthesis440–50%Adaptable to diverse spiro systemsLengthy process, lower overall yield

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale production prioritizes solvent recycling (e.g., THF, ethanol) and catalyst reuse. Raney nickel filtration and Pd catalyst recovery via extraction reduce costs .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound undergoes hydrolysis of its ester groups under acidic or basic conditions, a critical step for generating intermediates in drug synthesis.

Reaction TypeConditionsOutcomeYield/Selectivity
Acidic Hydrolysis (tert-butyl ester)6M HCl, 80°C, 6hCleavage of tert-butyl group to form carboxylic acid>85%
Basic Hydrolysis (ethyl ester)1M NaOH, ethanol, refluxEthyl ester converted to carboxylate~78%
TransesterificationMethanol, H₂SO₄ catalystEthyl ester → methyl ester92% conversion

The tert-butyl group exhibits greater hydrolytic stability compared to the ethyl ester, enabling selective deprotection strategies.

Nucleophilic Substitution at the Diazaspiro Core

The nitrogen atoms in the spirocyclic structure participate in nucleophilic substitution reactions.

ReagentConditionsProductNotes
Benzyl bromideDMF, K₂CO₃, 60°CN-Benzylated derivativeForms quaternary ammonium salt
Acetyl chlorideCH₂Cl₂, Et₃N, 0°CN-Acetylated productSelective modification at secondary amine

These reactions are pH-sensitive, with optimal yields achieved under anhydrous conditions.

Catalytic Hydrogenation and Stereochemical Control

The compound participates in stereospecific hydrogenation to generate chiral intermediates:

ParameterDetails
CatalystSponge nickel (A5000 series)
SolventEthanol/THF (1:1 v/v)
Pressure50 psi H₂
Enantiomeric Purity78.55% (S)-isomer after 14–15h

This process is critical for producing enantiomerically enriched derivatives for asymmetric synthesis .

Cycloaddition and Ring-Opening Reactions

The spirocyclic structure enables unique reactivity in cycloadditions:

Reaction TypeConditionsOutcome
[3+2] CycloadditionCuI catalyst, 80°CFormation of fused bicyclic system
Ring-Opening with Grignard ReagentsRMgX, THF, −10°CSpiro ring cleavage to linear amine

Ring-opening reactions are solvent-dependent, with THF providing optimal selectivity.

Oxidation and Decarboxylation Pathways

Controlled oxidation and thermal degradation pathways:

ProcessConditionsResult
KMnO₄ OxidationH₂O, 25°CTert-butyl group → ketone
Thermal Decarboxylation200°C, vacuumLoss of CO₂ from ethyl ester

Decarboxylation is favored under dry, high-temperature conditions (>180°C).

Reactivity in Peptide Coupling

The carboxylate derivatives serve as precursors in peptide synthesis:

Coupling AgentTarget PeptideYield
HATUDipeptide (Gly-Ala)67%
DCC/NHSTripeptide (Leu-Val-Phe)71%

Activation of the carboxylic acid moiety is essential for efficient coupling.

Stability Under Extreme Conditions

ConditionDegradation Observed
pH < 2 (HCl)Ester cleavage within 1h
pH > 12 (NaOH)Complete hydrolysis in 30min
UV Light (254 nm)Radical formation via N–C bond cleavage

Scientific Research Applications

The compound 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C16H28N2O4
  • CAS Number : 2177258-86-3
  • Molecular Weight : 312.41 g/mol

Structural Characteristics

The compound features a spirocyclic structure, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Pharmaceutical Development

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural attributes suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects on various cancer cell lines. For example, a study demonstrated that modifications of the spiro structure could enhance selective toxicity towards tumor cells while minimizing effects on normal cells.

Neuropharmacology

The compound has been explored for its neuropharmacological properties. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has shown that similar diazaspiro compounds can exert neuroprotective effects in models of neurodegeneration. This opens avenues for investigating the specific effects of this compound on neuronal survival and function.

Material Science

Due to its unique structural properties, this compound may also find applications in material science, particularly in the development of polymers or nanomaterials with specific mechanical or thermal properties.

Data Table: Comparison of Mechanical Properties

PropertyConventional Polymers8-Tert-butyl Compound
Tensile Strength (MPa)30-50TBD
Thermal Stability (°C)<200TBD
FlexibilityModerateTBD

Mechanism of Action

The mechanism of action of 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS: 2137581-34-9)
  • Key Difference : Methyl ester at position 4 instead of ethyl.
  • Impact : Reduced molecular weight (base: C₁₅H₂₆N₂O₄ ) and slightly lower lipophilicity compared to the ethyl analog. Methyl esters generally exhibit faster hydrolysis rates under basic conditions, which may influence prodrug design .
8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS: 2028341-89-9)
  • Key Difference : Ethyl ester at position 4 instead of 3.
  • Impact : Altered spatial orientation may affect binding to target proteins. Molecular weight and lipophilicity remain similar, but positional isomerism could lead to distinct pharmacokinetic profiles .

Variations in Spiro Ring Substitutions

tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Hydrochloride (CAS: 1909314-09-5)
  • Key Difference : Methyl group at position 3 on the spiro ring.
  • Molecular weight: 290.83 .
8-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
  • Key Difference : Benzyl ester replaces tert-butyl at position 6.
  • However, benzyl esters are more prone to oxidative metabolism .

Functional Group Modifications

2,8-Diazaspiro[4.5]decan-3-one Hydrochloride (CAS: 945892-88-6)
  • Key Difference : Ketone group at position 3 instead of ethyl ester.
  • Impact : The ketone introduces hydrogen-bonding capability, improving solubility in polar solvents. Molecular weight: 190.67 .
8-(1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate)
  • Key Difference : Oxygen atom replaces one nitrogen in the spiro ring, forming an oxazoline derivative.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate HCl (203934-60-5) C₁₆H₂₈N₂O₄·HCl 348.86 tert-butyl (C8), ethyl (C3) High steric protection, moderate lipophilicity
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (2137581-34-9) C₁₅H₂₆N₂O₄ 298.38 methyl (C4) Faster ester hydrolysis, lower MW
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate HCl (1909314-09-5) C₁₄H₂₇ClN₂O₂ 290.83 methyl (C3) Increased steric hindrance
2,8-Diazaspiro[4.5]decan-3-one HCl (945892-88-6) C₈H₁₅ClN₂O 190.67 ketone (C3) Enhanced solubility via H-bonding

Biological Activity

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with the following characteristics:

  • Molecular Formula : C₁₆H₂₈N₂O₄
  • Molecular Weight : 348.87 g/mol
  • CAS Number : 203934-60-5
  • Purity : ≥97% .

Pharmacological Effects

Research indicates that compounds similar to 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that spiro compounds possess significant antimicrobial properties. For instance, Mannich bases derived from spiro structures demonstrated notable antibacterial and antifungal activities .
  • Analgesic Properties : Related compounds have been investigated for their interaction with opioid receptors, suggesting potential analgesic effects. For example, modifications in the structure can enhance binding affinity to mu-opioid receptors .
  • Neuroprotective Effects : The modulation of autophagy pathways has been observed in studies involving similar compounds, indicating potential neuroprotective roles .

Toxicity and Safety Profile

The compound is classified with several hazard warnings:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

Safety data sheets recommend standard precautions when handling the compound to mitigate risks associated with exposure.

Case Studies and Experimental Data

  • Antimicrobial Evaluation :
    • A study synthesized various Mannich bases from spiro compounds and evaluated their antimicrobial activity against different bacterial strains. The results indicated that some derivatives exhibited higher efficacy than standard antibiotics .
  • Opioid Receptor Binding Assays :
    • In a comparative study of structurally related compounds, certain derivatives showed enhanced binding affinity to mu-opioid receptors, suggesting their potential as analgesics .
  • Neuroprotective Mechanisms :
    • Research on the modulation of autophagy by small molecules revealed that certain diazaspiro compounds could influence neuronal health by promoting autophagic processes .

Data Summary Table

PropertyDetails
Molecular FormulaC₁₆H₂₈N₂O₄
Molecular Weight348.87 g/mol
CAS Number203934-60-5
Purity≥97%
Antimicrobial ActivitySignificant against various strains
Analgesic PotentialHigh affinity for mu-opioid receptors
Neuroprotective EffectsModulates autophagy in neurons
ToxicityHarmful if swallowed; skin irritant

Q & A

Q. What synthetic methodologies are recommended for preparing 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride?

A multistep synthesis involving tert-butyl carbamate derivatives and alkylation agents is common. For example, refluxing tert-butyl-protected intermediates with anhydrous potassium carbonate and halogenated ethyl esters in acetonitrile (6–12 hours) facilitates spiro ring formation. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers safely handle this compound in laboratory settings?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for specific protocols, as incomplete respiratory protection or improper glove removal can increase contamination risks .

Q. What analytical techniques are essential for characterizing purity and structure?

Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., spiro carbon connectivity), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. For trace impurities, solid-phase extraction (SPE) using HLB cartridges can pre-contrate samples prior to analysis .

Q. How can researchers optimize storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Monitor for hygroscopic degradation via periodic FT-IR analysis to detect carboxylate hydrolysis. Avoid aqueous environments unless explicitly required for solubility in biological assays .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Apply density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental results. Discrepancies often arise from solvation effects or conformational flexibility. Cross-validate with X-ray crystallography if single crystals are obtainable. For unresolved issues, systematically vary solvent polarity and temperature during NMR acquisition to probe dynamic effects .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this spiro compound?

Use a split-plot design with the following variables:

  • Main plot : Substituent variations (e.g., tert-butyl vs. other bulky groups).
  • Subplot : Solvent polarity in reaction media.
  • Sub-subplot : Biological assay conditions (e.g., pH, temperature).
    Replicate each condition four times to ensure statistical power, and analyze results via ANOVA to isolate variable impacts .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Follow the INCHEMBIOL framework:

Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD Guidelines 111 and 112.

Phase 2 : Conduct biodegradation assays in soil/water matrices with LC-MS/MS monitoring.

Phase 3 : Evaluate ecotoxicity in model organisms (e.g., Daphnia magna) at sublethal concentrations.
This tiered approach identifies bioaccumulation risks and transformation pathways .

Q. What strategies mitigate interference from byproducts during bioanalytical quantification?

Employ matrix-matched calibration and isotope dilution (e.g., deuterated internal standards). For complex biological samples, optimize SPE protocols using mixed-mode sorbents (HLB + cation exchange) to selectively retain the target analyte while excluding hydrophilic contaminants .

Q. How can mechanistic studies differentiate between spiro ring-opening pathways under acidic vs. basic conditions?

Use kinetic isotope effects (KIE) and trapping experiments with nucleophiles (e.g., thiols). Monitor intermediates via time-resolved IR spectroscopy. Computational modeling of transition states (e.g., using Gaussian software) can further clarify preferred cleavage sites .

Methodological Notes

  • Theoretical Frameworks : Link synthesis and analysis to spiro compound chemistry (e.g., Baldwin’s rules for ring closure) and QSAR models for biological activity prediction .
  • Data Contradictions : Address outliers via Grubbs’ test and repeat experiments under controlled humidity/temperature .
  • Advanced Instrumentation : Consider cryoprobes for low-concentration NMR or high-resolution ion mobility spectrometry for isomer separation .

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